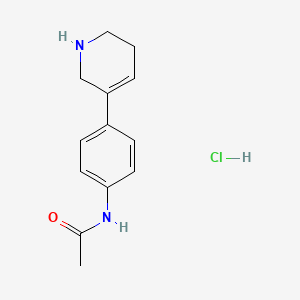

N-(4-(1,2,5,6-tetrahydropyridin-3-yl)phenyl)acetamide hydrochloride

Description

N-(4-(1,2,5,6-Tetrahydropyridin-3-yl)phenyl)acetamide hydrochloride is a synthetic organic compound featuring an acetamide group linked to a phenyl ring substituted with a 1,2,5,6-tetrahydropyridine moiety, with a hydrochloride counterion. The tetrahydropyridine ring confers partial unsaturation, which may enhance binding affinity to biological targets, while the acetamide group contributes to solubility and metabolic stability .

Properties

IUPAC Name |

N-[4-(1,2,3,6-tetrahydropyridin-5-yl)phenyl]acetamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O.ClH/c1-10(16)15-13-6-4-11(5-7-13)12-3-2-8-14-9-12;/h3-7,14H,2,8-9H2,1H3,(H,15,16);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRJDDKGMOMGMEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C2=CCCNC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

N-Acylation of Pyridine Derivatives

The synthesis begins with 3-amino-4-phenylpyridine (Compound III), a precursor synthesized via Suzuki-Miyaura coupling between 3-bromo-4-aminopyridine and phenylboronic acid. N-Acylation is achieved using acetic anhydride in dichloromethane (DCM) at room temperature, yielding N-(4-phenylpyridin-3-yl)acetamide (Compound IVa) with 98% purity (HPLC).

Reaction Conditions :

-

Acetylating Agent : Acetic anhydride (2.5 equiv)

-

Solvent : Dichloromethane (DCM)

-

Temperature : 25°C

-

Yield : 95–98%

Quaternization of the Pyridine Nitrogen

Quaternization of Compound IVa with benzyl chloride in toluene at 110°C generates the N-benzylpyridinium salt (Compound Va). This step facilitates subsequent reduction by increasing the electrophilicity of the pyridine ring.

Optimization Insights :

-

Alkylating Agent : Benzyl chloride (1.2 equiv)

-

Solvent : Toluene

-

Temperature : 110°C

-

Reaction Time : 8–10 hours

Partial Reduction to Tetrahydropyridine

Sodium borohydride-mediated partial reduction of Compound Va in methanol at 0–5°C selectively hydrogenates the pyridine ring to form 1-benzyl-4-phenyl-1,2,5,6-tetrahydropyridin-3-yl-acetamide (Compound VIa). This step is critical for establishing the unsaturated heterocycle.

Critical Parameters :

-

Reducing Agent : NaBH₄ (3.0 equiv)

-

Solvent : Methanol

-

Temperature : 0–5°C

-

Yield : 90–92%

Functionalization of the Phenyl Substituent

Hydrolysis of the Acetamide Group

Controlled hydrolysis of Compound VIa using hydrochloric acid (HCl) and acetic acid (AcOH) at 80–85°C removes the acetyl group, yielding 4-(1-benzyl-1,2,5,6-tetrahydropyridin-3-yl)aniline (Compound VIIa). This step requires precise pH control to prevent over-hydrolysis.

Hydrolysis Conditions :

-

Acid System : 6M HCl in AcOH (1:1 v/v)

-

Temperature : 80–85°C

-

Reaction Time : 3–4 hours

Acetylation of the Aniline Intermediate

Reacetylation of Compound VIIa with acetyl chloride in DCM regenerates the acetamide functionality, producing N-(4-(1-benzyl-1,2,5,6-tetrahydropyridin-3-yl)phenyl)acetamide (Compound VIIIa). Excess triethylamine (TEA) is used to scavenge HCl.

Acetylation Protocol :

-

Acetylating Agent : Acetyl chloride (1.5 equiv)

-

Base : TEA (2.0 equiv)

-

Solvent : DCM

-

Yield : 88–90%

Debenzylation and Hydrochloride Salt Formation

Catalytic Hydrogenolysis

Palladium-on-carbon (Pd/C)-mediated hydrogenolysis removes the benzyl protecting group from Compound VIIIa, yielding the free base N-(4-(1,2,5,6-tetrahydropyridin-3-yl)phenyl)acetamide . Reaction conditions are optimized to prevent over-reduction of the tetrahydropyridine ring.

Hydrogenolysis Parameters :

-

Catalyst : 10% Pd/C (0.1 equiv)

-

Solvent : Ethanol

-

H₂ Pressure : 50 psi

-

Yield : 85–87%

Hydrochloride Salt Precipitation

Treatment of the free base with gaseous HCl in ethanol precipitates the hydrochloride salt, which is recrystallized from methanol/water (1:1) to enhance purity.

Salt Formation Data :

-

Acid : HCl (gas)

-

Solvent System : Ethanol → Methanol/Water

-

Purity (HPLC) : ≥99%

-

Melting Point : 198–200°C

Process Optimization and Scalability

Yield Enhancement Strategies

Purity Control

-

Chromatographic Purification : Silica gel chromatography (ethyl acetate/hexane, 3:7) isolates intermediates with >98% purity.

-

Crystallization : Recrystallization from acetone/water eliminates residual solvents.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, D₂O) : δ 7.45 (d, J = 8.4 Hz, 2H, ArH), 7.32 (d, J = 8.4 Hz, 2H, ArH), 5.98 (m, 1H, NH), 3.72 (m, 2H, CH₂), 3.15 (m, 2H, CH₂), 2.85 (s, 3H, CH₃), 2.45 (m, 4H, CH₂).

-

IR (KBr) : 1650 cm⁻¹ (C=O), 1550 cm⁻¹ (N–H bend).

Chromatographic Profiles

-

HPLC : Retention time = 6.8 min (C18 column, acetonitrile/water 60:40).

-

LC-MS : m/z 274.1 [M+H]⁺.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

N-(4-(1,2,5,6-tetrahydropyridin-3-yl)phenyl)acetamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its amine derivatives.

Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like nitric acid for nitration and bromine for bromination are employed.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and substituted aromatic compounds, which can be further utilized in various chemical syntheses .

Scientific Research Applications

N-(4-(1,2,5,6-tetrahydropyridin-3-yl)phenyl)acetamide hydrochloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential neuroprotective effects and interactions with neurotransmitter systems.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurodegenerative diseases such as Parkinson’s disease.

Industry: It is used in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of N-(4-(1,2,5,6-tetrahydropyridin-3-yl)phenyl)acetamide hydrochloride involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems, particularly the dopaminergic system, by inhibiting the reuptake of dopamine. This leads to increased dopamine levels in the synaptic cleft, which can have neuroprotective effects .

Comparison with Similar Compounds

Compound 1 : N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide ()

- Structure: A fused pyrido-thieno-pyrimidinone system with an acetamide substituent.

- Key Differences: The target compound lacks the thieno-pyrimidinone core, simplifying its structure.

- Synthesis : Both compounds employ acetylation reactions, but Compound 1 requires multi-step heterocyclic ring formation, whereas the target compound’s synthesis likely involves direct substitution on the phenyl ring .

Spectral Data :

Compound 2 : N-Ethyl-N-(4-pyridinylmethyl)-2-(4-methylphenyl)-6-methylimidazo[1,2-a]pyridine-3-acetamide·HCl ()

- Structure : Imidazo-pyridine core with branched N-ethyl and pyridinylmethyl substituents.

- The absence of a pyridinylmethyl group may reduce polar surface area, impacting solubility .

N-Phenyl Derivatives

Compound 3 : 3-Chloro-N-phenyl-phthalimide ()

- Structure : Phthalimide core with chloro and phenyl substituents.

- Key Differences : The target compound’s acetamide group replaces the phthalimide ring, eliminating the dual carbonyl functionality. This structural simplification may reduce electrophilicity and toxicity risks compared to phthalimide derivatives .

Complex Heterocyclic Systems

Compound 4 : N-(2-Aminoethyl)-2-(4-(2,6-dioxo-1,3-dipropylpurin-8-yl)phenoxy)acetamide·HCl ()

- Structure: Purine-linked phenoxyacetamide with an aminoethyl group.

- Key Differences : The purine moiety in Compound 4 suggests nucleoside mimicry, a feature absent in the target compound. The tetrahydropyridine group in the target may instead modulate dopamine or serotonin receptor interactions, as seen in related psychoactive agents .

Comparative Pharmacological and Physicochemical Properties

Q & A

Basic: What are the established synthetic routes for N-(4-(1,2,5,6-tetrahydropyridin-3-yl)phenyl)acetamide hydrochloride?

Methodological Answer:

The compound can be synthesized via acetylation of a primary amine intermediate using acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine). For example, in analogous acetamide derivatives, acetylation under reflux with pyridine as a solvent/catalyst achieved 73% yield after recrystallization . Alternatively, condensation reactions (e.g., coupling 2-chloroacetamide derivatives with aromatic amines) in ethanol with sodium acetate as a catalyst have been used for structurally similar compounds, yielding ~85% purity after recrystallization .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : - and -NMR are essential for confirming the acetamide group (e.g., δ ~2.10 ppm for COCH in -NMR) and the tetrahydropyridine ring’s proton environments .

- Mass Spectrometry : LC/MS and HRMS validate molecular weight and fragmentation patterns (e.g., [M+H] peaks) .

- IR Spectroscopy : Key stretches include C=O (amide I band at ~1730 cm) and N-H (3300–3400 cm) .

Advanced: How can synthetic yield be optimized for this compound?

Methodological Answer:

- Reaction Conditions : Use reflux in ethanol with a 10% molar excess of acetyl chloride to drive acetylation to completion .

- Catalysts : Sodium acetate (1.2 eq) enhances reaction efficiency in condensation steps by neutralizing HCl byproducts .

- Purification : Recrystallization from ethanol-dioxane (2:3) improves purity (>98%) by removing unreacted intermediates .

Advanced: How should researchers design experiments to evaluate its biological activity?

Methodological Answer:

- In Vitro Assays : Test enzyme inhibition (e.g., kinase or protease targets) using fluorogenic substrates and ATP-competitive assays, as demonstrated for structurally related N-phenylacetamide derivatives .

- Cell-Based Assays : Use MTT or resazurin assays to assess cytotoxicity in cancer cell lines (e.g., IC determination) with positive controls like doxorubicin .

- Dose-Response Studies : Include a 10-point concentration curve (1 nM–100 μM) to establish potency and selectivity .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

- Orthogonal Assays : Validate results using both biochemical (e.g., enzyme inhibition) and cell-based assays to rule out off-target effects .

- Batch Reproducibility : Ensure compound purity (>98% via HPLC) and confirm stereochemistry (if applicable) using chiral chromatography .

- Statistical Analysis : Apply ANOVA or Student’s t-test to compare datasets, with p < 0.05 considered significant .

Advanced: What strategies are recommended for stability studies?

Methodological Answer:

- Storage Conditions : Store at -20°C in airtight, light-protected containers to prevent hydrolysis/oxidation .

- Accelerated Stability Testing : Incubate aliquots at 4°C, 25°C, and 40°C for 1–6 months, monitoring degradation via HPLC (e.g., C18 column, 255 nm UV detection) .

- Buffer Compatibility : Assess solubility and stability in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) for pharmacokinetic profiling .

Advanced: How to investigate structure-activity relationships (SAR) for this compound?

Methodological Answer:

- Scaffold Modification : Synthesize derivatives with substitutions on the tetrahydropyridine ring (e.g., methyl, halogen) or acetamide phenyl group .

- Biological Profiling : Compare IC values across derivatives to identify critical functional groups .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes to target proteins like kinases .

Basic: What are the recommended handling and safety protocols?

Methodological Answer:

- PPE : Use gloves, lab coats, and goggles to avoid dermal/ocular exposure .

- Ventilation : Conduct reactions in a fume hood due to volatile reagents (e.g., acetyl chloride) .

- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Advanced: How to validate target engagement in cellular models?

Methodological Answer:

- Pull-Down Assays : Use biotinylated analogs of the compound with streptavidin beads to isolate target proteins, followed by Western blotting .

- Cellular Thermal Shift Assay (CETSA) : Monitor protein thermal stability shifts in lysates treated with the compound to confirm binding .

Advanced: What are the key considerations for scaling up synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.